The Chemical Structure and Application of Stearic Acid N-Succinimide: A Technical Guide
The Chemical Structure and Application of Stearic Acid N-Succinimide: A Technical Guide
Abstract
Stearic Acid N-Succinimide (N-Succinimidyl Stearate; NHS-Stearate) is a lipophilic, amine-reactive heterobifunctional crosslinker widely utilized in bioconjugation, proteomic profiling, and lipid nanoparticle (LNP) engineering.[1] This guide provides a comprehensive structural analysis, synthesis protocol, and mechanistic overview of NHS-Stearate, designed for researchers in drug delivery and surface chemistry.[1]
Chemical Identity and Structural Analysis[2]
Core Chemical Identity
Stearic Acid N-Succinimide is the N-hydroxysuccinimide (NHS) ester of stearic acid (octadecanoic acid).[1] It functions as an activated fatty acid, enabling the facile attachment of a C18 hydrophobic chain to primary amines (
| Property | Data |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl octadecanoate |
| Common Names | N-Succinimidyl Stearate; Stearic Acid NHS Ester; NHS-Stearate |
| CAS Number | 14464-32-5 |
| Molecular Formula | |
| Molecular Weight | 381.55 g/mol |
| Solubility | Soluble in DCM, DMSO, DMF, Chloroform; Insoluble in water |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester |
| Hydrophobic Group | Stearyl chain ( |
Structural Architecture
The molecule consists of two distinct functional domains:
-
The Hydrophobic Tail (Lipophilic Domain): A saturated 18-carbon alkyl chain derived from stearic acid. This domain drives the self-assembly of the molecule into lipid bilayers, micelles, or hydrophobic pockets of proteins.
-
The Reactive Head (Electrophilic Domain): An N-hydroxysuccinimide ester.[2][3] The carbonyl carbon of the ester is highly electrophilic due to the electron-withdrawing nature of the succinimide ring, making it susceptible to nucleophilic attack by primary amines.
Figure 1: Functional domain architecture of Stearic Acid N-Succinimide, highlighting the separation between the membrane-anchoring tail and the amine-reactive head.[1]
Synthesis Protocol (DCC Coupling)
The synthesis of N-Succinimidyl Stearate is a classic dehydration reaction using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[1] This protocol ensures high yield and purity suitable for biological applications.
Reagents Required[7][8]
-
Stearic Acid (C18:0): 10 mmol (2.84 g)[1]
-
N-Hydroxysuccinimide (NHS): 11 mmol (1.27 g)[1]
-
Dicyclohexylcarbodiimide (DCC): 11 mmol (2.27 g)[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous), 50 mL[1]
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP), 0.1 mmol[1]
Step-by-Step Methodology
-
Dissolution: Dissolve Stearic Acid and NHS in 50 mL of anhydrous DCM in a round-bottom flask. Ensure complete dissolution.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Coupling: Dropwise add DCC dissolved in 10 mL DCM. The reaction is exothermic; slow addition prevents side reactions.
-
Precipitation: As the reaction proceeds, Dicyclohexylurea (DCU) , a white insoluble byproduct, will precipitate.
-
Incubation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Filtration: Filter the solution (using a sintered glass funnel or Celite pad) to remove the precipitated DCU byproduct.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol or isopropanol to obtain pure N-Succinimidyl Stearate (white crystalline solid).[1]
Figure 2: Synthesis workflow utilizing DCC coupling chemistry. The removal of the insoluble DCU byproduct is the critical purification step.
Reaction Mechanism: Aminolysis
The primary application of NHS-Stearate is aminolysis , where it reacts with primary amines (e.g., lysine residues on proteins, PE-lipids) to form a stable amide bond.[1]
Mechanism
-
Nucleophilic Attack: The lone pair of electrons on the primary amine (
) attacks the carbonyl carbon of the NHS ester. -
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The NHS group acts as a good leaving group. The carbonyl reforms, expelling the NHS ring.
-
Amide Formation: A stable amide bond results, linking the stearyl tail to the amine-containing molecule.
Key Consideration: This reaction competes with hydrolysis (reaction with water). To maximize conjugation efficiency, use anhydrous organic solvents (DMSO/DMF) for the stock solution and perform the reaction in buffers with pH 7.2–8.5. Avoid amine-containing buffers like Tris or Glycine.[1]
Figure 3: Mechanism of aminolysis.[1] The amine acts as the nucleophile, displacing the NHS leaving group to form a stable amide conjugate.
Analytical Characterization
Validating the structure of synthesized or purchased NHS-Stearate is crucial before experimental use.
Proton NMR ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 2.83 | Singlet | 4H | NHS Ring Protons ( |
| 2.60 | Triplet | 2H | |
| 1.74 | Multiplet | 2H | |
| 1.25 - 1.40 | Multiplet | ~28H | Bulk Methylene Chain ( |
| 0.88 | Triplet | 3H | Terminal Methyl ( |
Diagnostic Check: The singlet at 2.83 ppm confirms the presence of the intact NHS ester. If this peak is absent or split, hydrolysis may have occurred.
Infrared Spectroscopy (FTIR)
-
1815 cm⁻¹ & 1785 cm⁻¹: Characteristic doublet for the cyclic imide carbonyls (NHS ring).
-
1740 cm⁻¹: Ester carbonyl stretch.
-
2850-2920 cm⁻¹: C-H stretches (Alkyl chain).[1]
Applications in Drug Delivery[1][9]
Lipid Nanoparticles (LNPs) & Liposomes
NHS-Stearate is used to post-functionalize proteins or peptides to anchor them into lipid bilayers.[1]
-
Protein Lipidation: Converts hydrophilic proteins (e.g., antibodies, enzymes) into amphiphilic molecules. The stearyl tail inserts into the LNP membrane, while the protein remains displayed on the surface.
-
Surface Engineering: Allows for the introduction of targeting ligands to pre-formed liposomes containing amine-functionalized lipids (e.g., DOPE).
Stability & Storage
-
Hydrolysis Sensitivity: The NHS ester bond is moisture-sensitive.[1]
-
Storage: Store at -20°C under desiccant.
-
Handling: Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
References
-
Synthesis & Properties: Stearic acid N-hydroxysuccinimide ester (CAS 14464-32-5).[1][4][][6][7] Sigma-Aldrich.[1] Link[1]
-
DCC Coupling Protocol: Acid-Amine Coupling using DCC. Organic Chemistry Portal. Link
-
Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link
-
NMR Characterization: Stearic Acid 1H NMR Spectrum. Spectrabase.[8] Link[1]
-
LNP Applications: Lipid-based Nanoparticles for Drug Delivery.[1][9] Journal of Controlled Release. Link
Sources
- 1. CAS 14464-32-5: Stearic acid N-hydroxysuccinimide ester [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. N-Succinimidyl Stearate | CAS 14464-32-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pishrochem.com [pishrochem.com]
